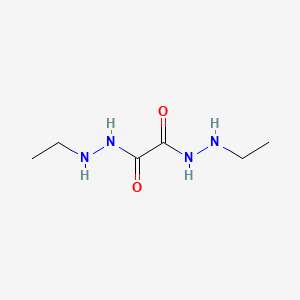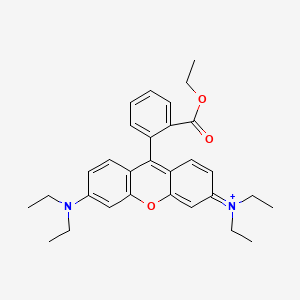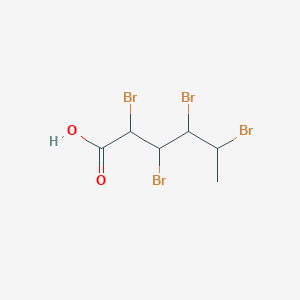
Tetrabromosorbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromosorbic acid is a brominated derivative of sorbic acid, characterized by the presence of four bromine atoms. Its molecular formula is C6H8Br4O2, and it has a molecular weight of 431.743 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabromosorbic acid can be synthesized through the bromination of sorbic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the sorbic acid molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to control the reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabromosorbic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can lead to the removal of bromine atoms, yielding less brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids.
Reduction: Less brominated sorbic acid derivatives.
Substitution: Various substituted sorbic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrabromosorbic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.
Industry: It is used in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of tetrabromosorbic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its brominated structure is believed to play a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Tetrabromoauric acid: Another brominated compound with different applications, primarily in inorganic chemistry.
Tribromoisocyanuric acid: Used as an oxidizing agent and in various organic synthesis reactions.
Uniqueness: Tetrabromosorbic acid is unique due to its specific bromination pattern on the sorbic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62284-99-5 |
|---|---|
Formule moléculaire |
C6H8Br4O2 |
Poids moléculaire |
431.74 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromohexanoic acid |
InChI |
InChI=1S/C6H8Br4O2/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5H,1H3,(H,11,12) |
Clé InChI |
YRJBPNJXIREPGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(=O)O)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


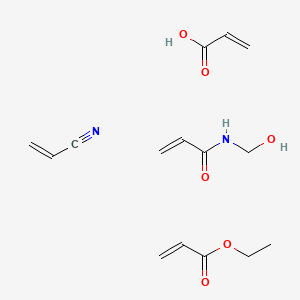


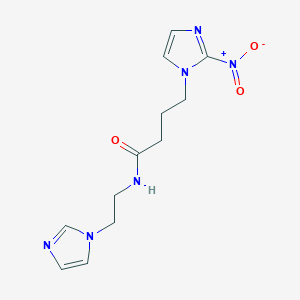
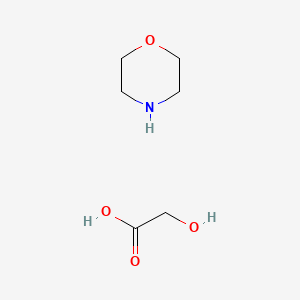
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)



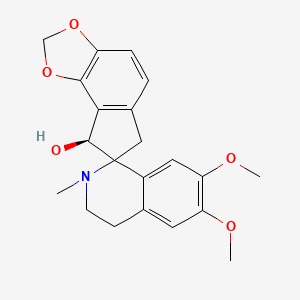
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)

